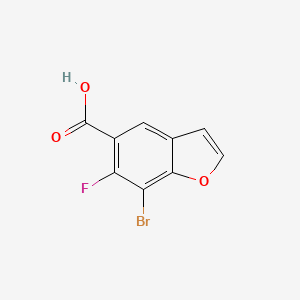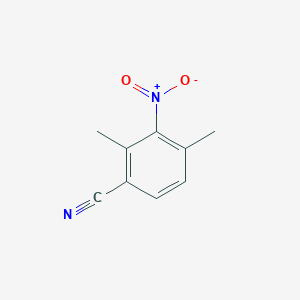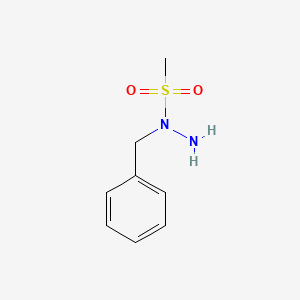
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a research chemical . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H4BrFO3 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Scientific Research Applications
Synthesis and Fluorination Techniques
Research in the field of organic chemistry has led to the development of various synthesis and fluorination techniques for compounds similar to 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid. One notable method involves the synthesis of mono- and difluoronaphthoic acids, highlighting the utility of aryl carboxamides, which are found in several biologically active compounds. Fluorinated versions of these acids, akin to the fluorination pattern in this compound, have been synthesized through innovative routes. This includes electrophilic fluorination and the Friedel-Crafts cyclization process, demonstrating the compound's relevance in synthesizing fluorinated organic molecules with potential biological activities (Tagat et al., 2002).
Antimicrobial Applications
The antimicrobial potential of compounds structurally related to this compound has been explored, with studies on amide derivatives of benzodifuran-2-carboxylic acid derived from resorcinol. These compounds, synthesized through a multi-step process including cyclization and amide formation, have been evaluated for antimicrobial activity against various bacterial strains and fungi. This research underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Soni & Soman, 2014).
Fluorogenic Reagent Development
In analytical chemistry, derivatives of benzofurans, including this compound, have been utilized in developing fluorogenic reagents for carboxylic acids. One study describes the synthesis of a novel fluorogenic reagent designed for high sensitivity and selectivity towards carboxylic acids. This underscores the role of this compound and its derivatives in enhancing analytical methodologies for detecting and quantifying carboxylic acids with applications spanning from biochemical studies to environmental monitoring (Uchiyama, Santa, & Imai, 2001).
Chemical Design and Fluorescence Properties
The design and synthesis of novel fluorescent compounds is another area where this compound derivatives have been explored. By modifying the benzofuran core with various substituents, researchers have developed compounds with enhanced fluorogenic properties. Such compounds have applications in material science, biological labeling, and the development of fluorescence-based sensors, demonstrating the versatility of this compound in contributing to advanced materials and analytical techniques (Zen, Aylott, & Chan, 2014).
Future Directions
Benzofuran compounds, including 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on developing promising compounds with target therapy potentials and little side effects . The development of novel scaffold compounds of benzofuran for use as anticancer agents is one potential future direction .
Mechanism of Action
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to their diverse biological activities .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives can vary widely depending on their specific structures .
Result of Action
Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Like all compounds, the action of benzofuran derivatives can be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
For example, some benzofuran derivatives have shown inhibitory effects on Src kinase .
Cellular Effects
Benzofuran derivatives have been reported to exhibit a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
7-bromo-6-fluoro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-6-7(11)5(9(12)13)3-4-1-2-14-8(4)6/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBAGRYHUWPTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C(=C(C=C21)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2697044.png)
![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2697047.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2697051.png)
![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)

![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)
![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)
